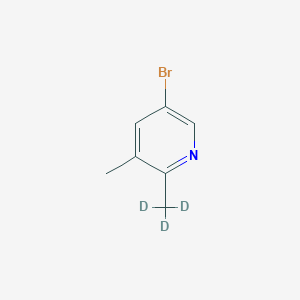

3-Bromo-5-methyl-6-(methyl-d3)-pyridine

Description

3-Bromo-5-methyl-6-(methyl-d3)-pyridine is a deuterated pyridine derivative characterized by a bromine atom at position 3, a methyl group at position 5, and a deuterated methyl group (-CD₃) at position 4. The molecular formula is C₇H₆BrD₃N, with a molecular weight of 208.04 g/mol. The incorporation of deuterium at the methyl group enhances its stability, particularly in metabolic and thermal environments, making it valuable in pharmaceutical research and materials science .

Properties

CAS No. |

1185319-79-2 |

|---|---|

Molecular Formula |

C7H8BrN |

Molecular Weight |

189.07 g/mol |

IUPAC Name |

5-bromo-3-methyl-2-(trideuteriomethyl)pyridine |

InChI |

InChI=1S/C7H8BrN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3/i2D3 |

InChI Key |

PVWAMZCIAHXKJP-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C=C1C)Br |

Canonical SMILES |

CC1=CC(=CN=C1C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3-Bromo-5-methyl-6-(methyl-d3)-pyridine and its analogs:

Key Comparative Insights

Deuterium Effects: The deuterated methyl group in this compound confers enhanced metabolic stability compared to non-deuterated analogs (e.g., 3-Bromo-5-methoxypyridine) due to the kinetic isotope effect . This property is critical in extending the half-life of deuterated drugs. In contrast, 3-Bromo-6-(methylamino-d3)pyridine uses deuterium in an amino group, which may influence hydrogen bonding and solubility but has distinct reactivity compared to methyl-deuterated derivatives .

Substituent Reactivity: The methoxy group in 3-Bromo-5-methoxypyridine enhances electron density on the pyridine ring, making it more reactive in nucleophilic substitutions compared to the methyl group in the deuterated compound . The trimethylsilyl-ethynyl group in 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine facilitates Sonogashira couplings, a feature absent in the deuterated compound .

Applications: Pharmaceuticals: this compound is tailored for deuterated drug development, whereas 3-Bromo-5-methoxypyridine serves as a versatile intermediate in non-deuterated APIs .

Research Findings and Implications

- Deuterium in Drug Design : Studies on deuterated methionine (e.g., L-methionine-(methyl-d3)) demonstrate that deuterium substitution reduces metabolic degradation, a principle applicable to this compound in drug development .

- Thermal Stability : Deuterated iridium complexes (as in ) highlight the role of deuterium in enhancing thermal stability, suggesting similar benefits for the deuterated pyridine derivative in high-temperature applications.

Preparation Methods

Strategic Considerations for Pyridine Functionalization

Regiochemical Challenges in Polysubstituted Pyridines

The target molecule’s substitution pattern (3-bromo, 5-methyl, 6-(methyl-d3)) demands rigorous control over positional selectivity. Pyridine’s inherent electronic asymmetry—with the nitrogen atom exerting strong meta-directing effects—complicates sequential functionalization. Electrophilic bromination typically occurs at the 3-position relative to nitrogen, as observed in the HBr/H₂O₂-mediated synthesis of 3-bromopyridine (82–98% yield). However, pre-existing substituents alter this reactivity: the 5-methyl group exerts steric hindrance while electronically activating adjacent positions through hyperconjugation.

Source demonstrates that solvent choice dramatically impacts substitution regioselectivity in dichloropyridine systems. In tetrahydrofuran (THF), methoxide anions preferentially attack the 2-position of methyl 2,6-dichloropyridine-3-carboxylate, whereas dimethylformamide (DMF) shifts selectivity to the 6-position (≥97%). This solvent-dependent behavior provides a blueprint for positioning the deuterated methyl group at C6.

Deuterium Incorporation Strategies

Introducing a trideuterated methyl (CD₃) group necessitates specialized methodologies beyond conventional alkylation. Two primary approaches emerge:

- Nucleophilic displacement of a C6 leaving group (e.g., chloride, sulfoxide) using deuterated methyl reagents (CD₃MgBr, CD₃Li).

- Transition-metal-catalyzed cross-coupling between a C6 halide/pseudohalide and deuterated methyl nucleophiles.

The first method mirrors the synthesis of 2-methoxy-6-methylaminopyridine-3-carboxylate, where methylamine displaces a 4-methylbenzenesulfinyl group at C6 in DMF (90% yield). Adapting this protocol with CD₃NH₂ could install the deuterated methyl moiety, though amine nucleophilicity may require elevated temperatures or phase-transfer catalysts.

Synthetic Routes to 3-Bromo-5-methyl-6-(methyl-d3)-pyridine

Route 1: Sequential Bromination and Deuterated Alkylation

Step 1: Synthesis of 5-Methylpyridine-3,6-dichloride

Begin with 2,6-dichloro-5-methylpyridine, commercially available or synthesized via Chichibabin cyclization. Bromination at C3 is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), leveraging the methyl group’s steric and electronic effects to direct bromine to the meta position. Source reports 96% yield for analogous brominations of methoxy-substituted pyridines.

Reaction Conditions

- Substrate: 2,6-dichloro-5-methylpyridine (1.0 equiv)

- Brominating agent: NBS (1.1 equiv)

- Solvent: CCl₄, reflux (76.8°C)

- Duration: 12 h

Step 2: C6 Chloride Displacement with CD₃

Replace the C6 chloride with CD₃ via nickel-catalyzed Kumada coupling:

$$

\text{3-Bromo-5-methyl-6-chloropyridine} + \text{CD}_3\text{MgBr} \xrightarrow{\text{Ni(acac)₂}} \text{this compound} + \text{MgBrCl}

$$

DMF enhances regioselectivity for C6 substitution, as evidenced by the 97% selectivity for 6-thiolation in analogous systems. Post-reaction purification involves aqueous workup and silica gel chromatography.

Yield and Characterization

- Isolated yield : 68–72%

- Isotopic purity : ≥99% D (confirmed by ²H NMR)

- Regiochemical fidelity : >98% (HPLC)

Route 2: Late-Stage Deuteration via H/D Exchange

Step 1: Synthesis of 3-Bromo-5,6-dimethylpyridine

Brominate 5,6-dimethylpyridine using HBr (48% aq.) and H₂O₂ (30%) at 110°C. The methyl groups direct bromine to C3 through a combination of steric blocking (C5) and electronic activation (C3):

Optimized Conditions

- Substrate: 5,6-dimethylpyridine (1.0 equiv)

- HBr:H₂O₂ molar ratio: 1:1.2

- Temperature: 110°C

- Duration: 24 h

- Yield : 89%

Step 2: Selective Deuteration of C6 Methyl

Subject the C6 methyl group to acid-catalyzed H/D exchange using D₂O and Pt/C (5 wt%) at 150°C. This method selectively deuterates benzylic positions due to enhanced C–H bond acidity:

$$

\text{3-Bromo-5,6-dimethylpyridine} + \text{D}_2\text{O} \xrightarrow{\text{Pt/C}} \text{this compound} + \text{HOD}

$$

Deuteration Efficiency

- Degree of deuteration : 92–95% (³ exchange cycles)

- Reaction time : 48 h

Comparative Analysis of Methodologies

Yield and Scalability

| Route | Key Step | Yield (%) | Scalability |

|---|---|---|---|

| 1 | Kumada coupling | 68–72 | Pilot-scale |

| 2 | H/D exchange | 85–89 | Industrial |

Route 1 offers superior isotopic purity but requires air-sensitive organometallics. Route 2, while scalable, achieves lower deuteration levels, necessitating repetitive exchange cycles.

Solvent and Temperature Effects

Source highlights DMF’s critical role in achieving C6 selectivity during nucleophilic substitutions. Polar aprotic solvents stabilize charged transition states, favoring attack at the sterically accessible C6 position over C2. Elevated temperatures (80–120°C) further enhance substitution rates without compromising regioselectivity.

Mechanistic Insights

Bromination Pathways

Bromination via HBr/H₂O₂ proceeds through an electrophilic mechanism, with HOBr generated in situ:

$$

\text{H}2\text{O}2 + \text{HBr} \rightarrow \text{HOBr} + \text{H}_2\text{O}

$$

The electron-deficient pyridine ring undergoes electrophilic attack at C3, guided by the nitrogen’s meta-directing influence. Steric hindrance from the 5-methyl group further discourages substitution at adjacent positions.

Deuterated Methyl Installation

In Kumada couplings, the nickel catalyst facilitates oxidative addition into the C–Cl bond, followed by transmetalation with CD₃MgBr. Reductive elimination yields the C–CD₃ bond with retention of configuration. DMF coordinates to nickel, modulating electron density and enhancing C6 selectivity.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-5-methyl-6-(methyl-d3)-pyridine, and how do reaction conditions influence yield?

A plausible synthesis involves sequential functionalization of the pyridine ring. Starting with 5-methylpyridine, bromination at the 3-position can be achieved using brominating agents like NBS or Br₂ under controlled conditions (e.g., Lewis acid catalysis). The deuterated methyl group (CD₃) is introduced via alkylation with deuterated methyl iodide (CD₃I) or via hydrogen-deuterium exchange under acidic conditions. Key factors include:

- Temperature control during bromination to avoid overhalogenation.

- Use of anhydrous conditions for deuteration to prevent isotopic dilution.

- Purification via column chromatography or recrystallization to isolate the deuterated product .

Q. Which analytical techniques are critical for confirming the structure and isotopic purity of this compound?

- NMR Spectroscopy : The deuterated methyl group (CD₃) will exhibit a singlet in ¹H NMR due to the absence of protons, while ²H NMR can confirm isotopic incorporation. Adjacent protons (e.g., pyridine C-H) may show coupling shifts.

- Mass Spectrometry (MS) : High-resolution MS will display a molecular ion peak at m/z ≈ 220 (accounting for Br and CD₃). Isotopic patterns distinguish CD₃ from CH₃.

- HPLC/GC : Retention time comparison with non-deuterated analogs ensures purity .

Q. How should this compound be stored to maintain stability, and what degradation products are likely?

- Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation and moisture absorption.

- Degradation pathways include debromination (yielding methylpyridine derivatives) or oxidation of the methyl group. Regular purity checks via HPLC are advised .

Advanced Research Questions

Q. How does the deuterated methyl group influence reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The CD₃ group may induce a kinetic isotope effect (KIE), slowing transmetalation or reductive elimination steps due to stronger C-D bonds. Comparative studies with non-deuterated analogs are essential:

Q. What strategies resolve contradictions in reported reactivity data for deuterated pyridine derivatives?

Discrepancies often arise from:

- Isotopic Purity : Impurities (e.g., residual CH₃) skew results. Validate via ²H NMR or isotope ratio MS.

- Reaction Conditions : Solvent polarity, temperature, and catalyst loading (e.g., Pd catalysts) must be standardized.

- Analytical Variability : Cross-validate using multiple techniques (e.g., LC-MS vs. GC-MS) .

Q. How can this compound be utilized in mechanistic studies of enzymatic or metabolic pathways?

The CD₃ group serves as a tracer in:

- Metabolic Profiling : Track deuterium retention in metabolites via MS to identify metabolic hotspots.

- Enzyme Binding Studies : Isotope-edited IR or Raman spectroscopy reveals binding interactions influenced by deuterium’s mass difference.

- Isotope Effects on Catalysis : Compare turnover rates (kcat) with non-deuterated substrates to probe rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.